Fmoc-4-methyl-L-homophenylalanine
Description
Contextualization of Non-Canonical Amino Acids in Peptide Design and Chemical Biology Research
The twenty canonical amino acids, encoded by the universal genetic code, form the primary building blocks of proteins and peptides, governing a vast array of biological processes. nih.gov However, the exploration of non-canonical amino acids (ncAAs), which are not directly encoded by the genetic code, has emerged as a powerful strategy in peptide design and chemical biology. nih.govrsc.org The incorporation of ncAAs into peptide sequences offers a means to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability, which often hinder their therapeutic development. nih.govresearchgate.net
By introducing novel chemical functionalities and steric constraints, ncAAs can induce specific secondary structures, enhance resistance to enzymatic degradation, and modulate biological activity. nih.govresearchgate.net This expansion of the amino acid repertoire allows for the creation of peptidomimetics with improved pharmacological properties. researchgate.net The inspiration for utilizing ncAAs often stems from nature itself, where non-ribosomal peptides and post-translationally modified peptides exhibit a diverse array of unique amino acid architectures responsible for their potent biological activities. nih.gov
Fundamental Principles of Fmoc Protection Strategy in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. oup.com A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions at the Nα-amino group of the incoming amino acid. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that has become a mainstay in SPPS due to the mild conditions required for its removal. altabioscience.comnih.gov
The Fmoc protection strategy is considered orthogonal, meaning that the protecting groups for the Nα-amino group (temporary) and the amino acid side chains (permanent) can be removed under different conditions. nih.govchempep.com The Fmoc group is stable to the acidic conditions often used to cleave the final peptide from the resin, but it is readily cleaved by a secondary amine base, typically piperidine. chempep.comcreative-peptides.com This process, known as deprotection, exposes the free amino group of the resin-bound peptide, allowing for the coupling of the next Fmoc-protected amino acid in the sequence. oup.comcreative-peptides.com The use of Fmoc chemistry is advantageous for the synthesis of modified peptides, as the mild deprotection conditions are compatible with a wide range of sensitive functional groups. nih.gov
Rationale for Structural Modifications in Phenylalanine Derivatives: The Significance of Homologation and Para-Methylation on the Phenyl Ring of L-Phenylalanine
Phenylalanine is an aromatic amino acid that plays a crucial role in the structure and function of many peptides and proteins. The modification of its structure through chemical synthesis provides a powerful tool to fine-tune the properties of the resulting peptides.
Para-methylation , the addition of a methyl group at the para position of the phenyl ring, as in 4-methyl-L-phenylalanine, can have several significant effects. The methyl group is electron-donating, which can alter the electronic properties of the aromatic ring and potentially influence cation-π interactions. Furthermore, the added bulk of the methyl group can introduce steric constraints, influencing peptide conformation and potentially enhancing stability against enzymatic degradation by proteases. kennesaw.edu The synthesis of peptides containing p-iodophenylalanine, a halogenated analog, has also been explored for introducing labels and studying peptide-protein interactions. nih.gov
The combination of both homologation and para-methylation in Fmoc-4-methyl-L-homophenylalanine creates a unique building block that can confer both increased side-chain length and specific steric and electronic properties to a peptide sequence.
Overview of Research Trajectories for Modified Aromatic Amino Acid Building Blocks
The development and application of modified aromatic amino acid building blocks, such as this compound, are central to various research endeavors in medicinal chemistry and materials science.
In drug discovery , these modified amino acids are incorporated into peptide-based therapeutics to enhance their pharmacological profiles. For example, the introduction of unnatural amino acids can lead to peptides with increased stability, improved receptor binding affinity, and altered signaling properties. chemimpex.comkennesaw.edu Research has explored the use of phenylalanine derivatives in the development of novel therapeutics for oncology and neurology. chemimpex.com The synthesis of phenylalanine-derived trifluoromethyl ketones has been investigated for their potential in oxidation catalysis within a peptide context. nih.gov
In materials science , the self-assembly properties of peptides containing modified aromatic amino acids are being explored for the creation of novel biomaterials. Aromatic interactions, such as π-π stacking, are a driving force in the self-assembly of peptides into well-ordered nanostructures like fibers, nanotubes, and hydrogels. acs.orgresearchgate.net By modifying the aromatic side chains, researchers can control the morphology and properties of these self-assembled materials, opening up applications in areas like drug delivery and tissue engineering. researchgate.net
The synthesis of peptides containing modified phenylalanine residues is an active area of research, with ongoing efforts to develop new methods for their preparation and to explore their diverse applications. ntu.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOKXQGKJIXTSW-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Applications in Peptide Synthesis and Biopolymer Engineering
Integration of Fmoc-4-methyl-L-homophenylalanine as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in Solid-Phase Peptide Synthesis (SPPS) has become a valuable strategy for introducing specific structural modifications into peptide chains. nih.gov SPPS is a cornerstone of peptide chemistry, allowing for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. nih.govspringernature.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is crucial in this process, as it shields the amino group of the amino acid, preventing unwanted reactions during the coupling of the next amino acid in the sequence. nih.gov
Methodological Considerations for Coupling Efficiency and Minimizing Side Reactions
The successful incorporation of this compound into a peptide sequence requires careful consideration of coupling conditions to maximize efficiency and minimize potential side reactions. The bulky nature of the Fmoc group and the specific characteristics of the amino acid derivative can influence the coupling process.
Coupling Reagents: The choice of coupling reagent is critical for achieving high coupling efficiency. Strong activating reagents are often preferred to overcome any steric hindrance.
| Coupling Reagent | Description |
| HATU | A highly effective coupling agent known for its rapid reaction times and high yields. |
| HCTU | Another efficient coupling reagent, often used as an alternative to HATU. |
| PyBOP | A well-established coupling reagent suitable for a wide range of amino acids. |
Minimizing Side Reactions:
Aspartimide Formation: A common side reaction in Fmoc-based SPPS, particularly with sequences containing aspartic acid. This can be mitigated by using appropriate protecting groups and optimized deprotection conditions. nih.gov
Racemization: The loss of stereochemical integrity is a concern during peptide synthesis. The use of urethane-based protecting groups like Fmoc helps to suppress racemization during the activation and coupling steps. nih.gov
Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, leading to cleavage of the peptide from the resin. It is particularly prevalent in sequences with a C-terminal proline. chempep.com
Rational Design and Combinatorial Synthesis of Peptide Libraries Incorporating this compound
The unique structural features of this compound make it a valuable tool in the rational design and combinatorial synthesis of peptide libraries. biorxiv.org These libraries, consisting of a large number of different peptide sequences, are instrumental in drug discovery and the identification of bioactive peptides. nih.gov
The incorporation of non-canonical amino acids like 4-methyl-L-homophenylalanine expands the chemical diversity of peptide libraries, increasing the probability of identifying peptides with desired biological activities. nih.gov Fmoc chemistry is particularly well-suited for the creation of peptide libraries due to its compatibility with a wide range of modified amino acids. nih.gov
Engineering of Bioactive Peptides with Tailored Conformational and Pharmacological Properties
The introduction of this compound into peptide sequences allows for the engineering of bioactive peptides with specific conformational and pharmacological properties. biorxiv.org Bioactive peptides are short sequences of amino acids that can elicit a physiological response in the body and have potential therapeutic applications. nih.govnih.gov
Influence of the 4-Methyl Group and Homologation on Hydrophobic Interactions within Peptides
The 4-methyl group on the phenyl ring of this compound significantly influences the hydrophobic interactions within a peptide. nih.gov Hydrophobicity is a key determinant of peptide structure and function, playing a crucial role in processes like protein folding and molecular recognition. researchgate.netpnas.orgnih.gov
Impact of Methylation on Hydrophobicity:
| Feature | Effect |
| Increased Hydrophobicity | The 4-methyl group contributes to a more nonpolar side chain. nih.gov |
| Enhanced van der Waals Interactions | The methyl group can participate in favorable van der Waals contacts within a binding pocket. nih.gov |
Modulation of Peptide Tertiary Structure and Receptor Binding Affinity through this compound Incorporation
The incorporation of this compound can be a powerful strategy for modulating the tertiary structure of peptides and, consequently, their binding affinity to biological receptors. The specific placement of this modified amino acid can induce conformational changes that optimize the peptide's interaction with its target.
Strategies for Enhancing Peptide Stability and Solubility for Research Applications
The strategic incorporation of this compound into peptide sequences offers a multifaceted approach to overcoming common challenges related to peptide stability and solubility in research applications. These challenges often limit the utility of synthetic peptides in aqueous environments and biological assays. The unique structural features of this amino acid derivative provide distinct advantages.
The primary driver for its utility in solid-phase peptide synthesis (SPPS) is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The hydrophobic nature of the fluorenyl moiety significantly enhances the solubility of the amino acid monomer in organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). This improved solubility is crucial for efficient coupling reactions during the stepwise elongation of the peptide chain. However, Fmoc-protected amino acids are generally poorly soluble in water, which can present challenges. nih.gov To address this, researchers have developed methods like creating water-dispersible nanoparticles of Fmoc-amino acids to enable peptide synthesis in aqueous media, an environmentally friendly approach. nih.gov
Beyond the synthesis process, the structure of 4-methyl-L-homophenylalanine itself contributes to the properties of the final peptide. The addition of a methyl group to the phenyl ring increases the hydrophobicity and steric bulk of the side chain. This modification can enhance the metabolic stability of the resulting peptide by sterically hindering the approach of proteolytic enzymes that would typically cleave the peptide backbone. The homophenylalanine structure, which contains an extra methylene (B1212753) group in the backbone compared to phenylalanine, can also influence the conformational preferences of the peptide, potentially leading to more stable secondary structures.
Strategies to modulate solubility and stability are often tailored to the specific application. For instance, while the Fmoc group is cleaved at the end of synthesis, the inherent properties of the unnatural amino acid remain. The increased hydrophobicity from the methylphenyl group can sometimes lead to aggregation and reduced solubility of the final peptide in aqueous buffers. Researchers can mitigate this by strategically placing hydrophilic residues elsewhere in the peptide sequence or by employing formulation techniques, such as the use of co-solvents or pH adjustments.
| Component | Contribution to Solubility/Stability | Primary Application Phase | Supporting Evidence |
| Fmoc Group | Enhances solubility in organic solvents (e.g., DMF, DCM). | Solid-Phase Peptide Synthesis (SPPS) | Facilitates efficient coupling reactions and chain elongation. |
| 4-methylphenyl Group | Increases hydrophobicity and steric bulk, potentially enhancing metabolic stability. | Final Peptide Application | Can protect against enzymatic degradation. |
| Homophenylalanine Backbone | Introduces conformational constraints. | Final Peptide Application | May promote the formation of stable secondary structures. |
| Nanoparticle Formulation | Overcomes poor water solubility of Fmoc-amino acids. nih.gov | Aqueous-Phase Synthesis | Enables "green chemistry" approaches to peptide synthesis. nih.gov |
Role in the Synthesis of Peptide-Based Scaffolds for Protein Mimicry Research
This compound is a valuable building block in the burgeoning field of protein mimicry, specifically for the construction of self-assembling peptide-based scaffolds. These scaffolds are three-dimensional nanostructures that can mimic the structure and function of natural proteins and the extracellular matrix (ECM). nih.govmdpi.com The ability to form these ordered structures arises from a combination of non-covalent interactions driven by the constituent amino acids.
The Fmoc group plays a central role in initiating the self-assembly process. The large, aromatic fluorenyl rings have a strong tendency to interact with each other through π-π stacking. nih.govresearchgate.net When peptides incorporating an N-terminal Fmoc-amino acid are placed in an aqueous environment, often triggered by a change in pH or solvent, these stacking interactions drive the molecules to organize into fibrillar nanostructures. nih.gov These nanofibers entangle to form a hydrogel, a 3D network that can encapsulate large amounts of water and create a biocompatible microenvironment. mdpi.comnih.gov
These biomimetic scaffolds have significant research applications. By incorporating bioactive peptide motifs (e.g., cell-adhesion sequences like RGD) into the self-assembling sequence alongside this compound, researchers can create hydrogels that mimic the functional properties of the ECM. nih.gov Such scaffolds can be used to study cell behavior, deliver therapeutic agents, and serve as frameworks for tissue engineering, for example, in promoting neuronal or bone cell growth. nih.govmdpi.com The use of Fmoc-protected amino acids allows for the creation of materials with tunable mechanical and functional properties, making them powerful tools for mimicking complex biological systems. nih.gov
| Feature | Role in Scaffold Formation | Resulting Property | Research Application |
| Fmoc Group | Primary driver of self-assembly via π-π stacking. nih.govresearchgate.net | Formation of nanofibers and hydrogels. nih.gov | Base for creating 3D cell culture environments. |
| Aromatic Side Chain | Contributes to stability via hydrophobic interactions. | Enhanced mechanical stiffness and stability of the hydrogel. | Mimicking the structural integrity of the extracellular matrix. nih.gov |
| Peptide Backbone | Forms ordered β-sheet structures. dovepress.com | Creation of well-defined, ordered nanostructures. | Protein mimicry, controlled release of therapeutic agents. |
| Bioactive Motifs | Can be co-incorporated into the peptide sequence. nih.gov | Functionalized scaffolds that elicit specific cellular responses. | Tissue engineering, regenerative medicine. mdpi.com |
Research Endeavors in Drug Discovery and Biochemical Probe Development
Utilization in the Design of Peptide-Based Therapeutic Candidates
The incorporation of Fmoc-4-methyl-L-homophenylalanine into peptide sequences allows for the exploration of novel therapeutic agents with potentially enhanced pharmacological properties. The methyl group on the phenyl ring can influence the peptide's conformation and its interaction with biological targets.
Exploration of Specific Receptor and Enzyme Targeting Mechanisms
The distinct structure of 4-methyl-L-homophenylalanine can be leveraged to design peptides that target specific biological pathways with high precision. The addition of a methyl group to the homophenylalanine residue can enhance the binding affinity and selectivity of peptides for their target receptors or enzymes. This modification can lead to the development of more effective therapeutic agents with potentially fewer off-target effects.
For instance, research into kinin B1 receptor antagonists has utilized analogs containing α-methyl-L-phenylalanine to improve metabolic stability and potency. nih.gov While not a direct use of this compound, this works demonstrates the principle of using methylated phenylalanine derivatives to enhance interactions with specific receptors. nih.gov The introduction of such modified amino acids can lead to peptide-based drugs with improved therapeutic profiles. chemimpex.com
Pre-Clinical Research in Oncology: Investigating Peptide-Mediated Cytotoxic Effects
In the field of oncology, there is a growing interest in developing peptide-based chemotherapeutics that can selectively target and kill cancer cells. nih.govnih.gov The incorporation of unnatural amino acids like 4-methyl-L-homophenylalanine can lead to peptides with enhanced stability and cytotoxic activity. nih.gov While direct studies citing the use of this compound in cytotoxic peptides for oncology are not prevalent in the provided results, the general strategy of using modified amino acids to improve anti-tumor effects is well-established. nih.gov The structural modifications can lead to peptides with increased cell permeability and improved stability, which are desirable properties for anticancer drugs. nih.gov Some studies have shown that peptides containing hydrophobic residues, such as phenylalanine, can be effective against certain cancer cell lines. nih.gov
Contributions to Neuroscience Research: Studying Neurotransmitter and Receptor Interactions
The compound Fmoc-L-homophenylalanine and its derivatives are utilized in neuroscience research to investigate neurotransmitter function and receptor interactions. chemimpex.com This can aid in a deeper understanding of neurological disorders. The unique structure of these amino acid derivatives allows for the creation of peptide-based tools to probe these complex biological systems. chemimpex.com
Development of Bioconjugates for Targeted Molecular Delivery Research
The development of bioconjugates, where a peptide is linked to another molecule, is a key area of research for targeted drug delivery. This compound can be incorporated into peptides that are then attached to biomolecules or surfaces to direct them to specific sites in the body. chemimpex.comchemimpex.com
Methodologies for Attaching this compound-Containing Peptides to Biomolecules and Surfaces
The Fmoc (fluorenylmethyloxycarbonyl) protecting group is central to the solid-phase peptide synthesis (SPPS) used to create peptides containing 4-methyl-L-homophenylalanine. scielo.org.mxnih.gov This method allows for the stepwise addition of amino acids to build a specific peptide sequence. nih.gov Once the peptide is synthesized, it can be conjugated to other molecules.
Common chemical conjugation techniques that can be applied include:
Amide Bond Formation: The carboxylic acid group of the C-terminal amino acid or the side chain of an acidic amino acid in the peptide can be activated to react with an amine group on a biomolecule, forming a stable amide bond. nih.gov Reagents like N-hydroxysuccinimide (NHS) esters are often used for this purpose in aqueous conditions. nih.gov
Michael Addition: Thiol groups on cysteine residues within the peptide can react with electron-deficient alkenes on a target biomolecule. nih.gov The efficiency of this reaction is influenced by the pKa of the thiol and the pH of the solution. nih.gov
The Fmoc group itself is typically removed from the final peptide before conjugation, exposing the N-terminal amine for potential linkage. nih.gov The choice of conjugation strategy depends on the functional groups available on both the peptide and the target biomolecule or surface. nih.gov
Investigation of In Vitro Biochemical Activities of Peptides Containing this compound
The incorporation of this compound into peptide sequences can confer novel or enhanced biological activities. Research has focused on how these modified peptides interact with cellular components and pathogens, revealing potential therapeutic applications.
Peptides containing homophenylalanine analogues have been investigated for their ability to influence cellular signaling pathways, particularly those involving calcium ions (Ca²⁺). Research on Fmoc-L-homophenylalanine, a closely related compound, shows that it can inhibit intracellular Ca²⁺ levels. biosynth.com The proposed mechanism involves the molecule binding to ester linkages within the phospholipid membrane, which in turn affects processes like viral replication. biosynth.com
Furthermore, derivatives of homophenylalanine are utilized in the study of neuropeptides, which are known to modulate intracellular calcium signaling. chemimpex.comnih.gov For instance, neuropeptide Y (NPY) and its analogues can either increase or decrease intracellular calcium concentrations depending on the receptor subtype they engage. nih.gov By incorporating 4-methyl-L-homophenylalanine into synthetic NPY analogues, researchers can probe the specific structural requirements for these receptor interactions and their downstream effects on cellular processes.
Fmoc-protected amino acids have emerged as a promising class of antimicrobial agents. nih.govbiorxiv.orgrsc.org Studies on Fmoc-phenylalanine and other Fmoc-amino acids reveal that they possess surfactant-like properties that enable them to disrupt bacterial membranes and inhibit growth. nih.govrsc.org These molecules are also effective against biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.govbiorxiv.orgscispace.com
The mechanism of action involves the reduction of extracellular matrix (ECM) components—such as proteins, carbohydrates, and eDNA—which destabilizes the biofilm structure. nih.gov Research has demonstrated that Fmoc-L-homophenylalanine specifically inhibits the growth of the pathogenic bacterium Pseudomonas aeruginosa. biosynth.com Furthermore, related compounds like Fmoc-4-phenyl-L-β-homophenylalanine are used as building blocks in the synthesis of novel antimicrobial agents. chemimpex.com These findings strongly support the investigation of this compound as a potent agent for combating bacterial infections and disrupting biofilms, potentially working in synergy with existing antibiotics. nih.gov
| Research Area | Finding | Compound Studied | Citation |
| Antimicrobial Activity | Inhibits growth of P. aeruginosa by preventing protein and DNA synthesis. | Fmoc-L-homophenylalanine | biosynth.com |
| Antibiofilm Activity | Reduces ECM components (proteins, carbohydrates, eDNA) in biofilms. | Fmoc-phenylalanine | nih.gov |
| Antibiofilm Mechanism | Acts as a surfactant to disrupt biofilm formation and eradicate established biofilms. | Fmoc-phenylalanine | nih.govbiorxiv.orgscispace.com |
| Synergistic Effects | Works in combination with antibiotics like vancomycin (B549263) to inhibit biofilm formation. | Fmoc-phenylalanine | nih.gov |
Application in Protein Engineering for Modifying Protein Functionality and Interactions
In protein engineering, the site-specific incorporation of unnatural amino acids is a powerful strategy for dissecting and manipulating protein function. This compound serves as a sophisticated probe due to the subtle yet significant changes it introduces to a protein's structure.
Understanding protein-protein interactions (PPIs) is fundamental to cell biology, and unnatural amino acids are key tools in this endeavor. nih.govhku.hk The introduction of a methyl group on the phenyl ring of a phenylalanine or homophenylalanine residue can serve as a sensitive probe for exploring the dynamics of a protein's hydrophobic core. nih.gov
The methyl group on this compound breaks the rotational symmetry of the aromatic side chain. When this residue is incorporated into a protein, it allows researchers to use techniques like NMR spectroscopy to gain new insights into side-chain mobility and the precise contacts that stabilize a protein complex. nih.gov This approach helps to map the binding interface with high resolution, identifying "hot spots" that are critical for the interaction. While not always the specific compound used, the principle of using methylated phenylalanine derivatives to probe PPIs is a well-established strategy in structural biology. nih.gov
Incorporating unnatural amino acids is a cornerstone of modern protein engineering, enabling detailed studies of structure-function relationships in enzymes and signaling proteins. nih.gov By replacing a natural amino acid with a modified one like 4-methyl-L-homophenylalanine, scientists can systematically alter steric bulk, hydrophobicity, and electronic properties at a specific site.
This technique is particularly useful for probing the active sites of enzymes. For example, understanding how an enzyme like gramicidin (B1672133) synthetase recognizes and activates its specific amino acid substrate (phenylalanine) provides a blueprint for its mechanism. embopress.org Replacing the natural substrate with an analogue like 4-methyl-L-homophenylalanine can reveal the tolerance of the binding pocket and the role of specific residues in catalysis. Similarly, modified amino acids such as 4-cyano-α-methyl-l-phenylalanine have been used as spectroscopic probes to investigate the interactions of signaling peptides with cell membranes, a critical aspect of their function. nih.gov The use of this compound allows for precise modifications that help to unravel the complex interplay between a protein's structure and its biological activity.
Biophysical Investigations into Supramolecular Assembly and Material Science Concepts
Self-Assembly Behavior of Fmoc-4-methyl-L-homophenylalanine and its Dipeptide Analogues
The self-assembly of Fmoc-amino acids and their dipeptide derivatives is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the peptide backbones, and hydrophobic interactions involving the amino acid side chains. researchgate.netresearchgate.net The Fmoc group, with its large planar aromatic surface, plays a crucial role in initiating and stabilizing the assembly process through strong π-π stacking interactions. researchgate.net This often leads to the formation of β-sheet-like structures, which further assemble into higher-order fibrillar networks. researchgate.net
While direct studies on the self-assembly of this compound are limited, valuable insights can be drawn from its close analogues, such as Fmoc-phenylalanine (Fmoc-F) and Fmoc-diphenylalanine (Fmoc-FF). For instance, Fmoc-F has been shown to self-assemble into nanofibrillar hydrogels, a process that can be triggered by modulating the pH. nih.govnih.gov Similarly, Fmoc-FF is a well-studied hydrogelator that forms robust, self-supporting hydrogels under physiological conditions. nih.govrsc.org The self-assembly of Fmoc-FF is characterized by the formation of antiparallel β-sheets that interlock through π-π stacking of the fluorenyl groups, resulting in a nanocylindrical structure. nih.gov
The introduction of a methyl group on the phenyl ring and the extension of the side chain from phenylalanine to homophenylalanine in this compound are expected to significantly influence its self-assembly behavior. The methyl group can enhance hydrophobicity and introduce steric effects, while the additional methylene (B1212753) group in the homophenylalanine side chain increases conformational flexibility. These modifications can alter the packing of the molecules within the self-assembled structures, thereby affecting the morphology of the resulting nanomaterials.
Formation of Supramolecular Nanostructures and Hydrogels in Aqueous Media
The self-assembly of Fmoc-amino acid derivatives in aqueous media often culminates in the formation of supramolecular hydrogels. These are three-dimensional networks of self-assembled nanofibers that entrap large amounts of water, leading to the formation of a gel-like material. nih.gov The formation of hydrogels is a hallmark of many Fmoc-protected amino acids and peptides, including Fmoc-F and Fmoc-FF. nih.govrsc.org
A study on the self-assembly of Fmoc-derivatives of unnatural amino acids, including Fmoc-homophenylalanine, revealed that these molecules can form hydrogels in a phosphate (B84403) buffer at pH 7.0. nih.gov This suggests that this compound is also likely to be a competent hydrogelator. The process of hydrogelation is typically initiated by a change in environmental conditions, such as pH or temperature, which triggers the self-assembly of the precursor molecules into nanofibers. nih.gov As these fibers grow and entangle, they form a percolated network that immobilizes the solvent, resulting in a hydrogel.
The mechanical properties of these hydrogels, such as their stiffness and stability, are highly dependent on the density and architecture of the nanofibrillar network. These, in turn, are influenced by the molecular structure of the building blocks and the conditions under which gelation occurs.
Analysis of the Influence of Side-Chain Modifications on Assembly Morphology and Network Formation
Subtle modifications to the amino acid side chain can have a profound impact on the morphology of the self-assembled nanostructures and the properties of the resulting hydrogel network.
Influence of Homophenylalanine: The extension of the side chain from phenylalanine to homophenylalanine introduces an additional methylene group, which increases the flexibility of the side chain. nih.gov This increased conformational freedom can influence how the molecules pack together during self-assembly. A study on Fmoc-γ-phenylalanine, which has two extra methylene units in its backbone, showed that this modification led to the formation of a hydrogel with exceptional mechanical and thermal stability. nih.gov This suggests that the increased flexibility and hydrophobicity of the homophenylalanine side chain in this compound could contribute to the formation of stable and well-ordered supramolecular structures.
A comparative overview of the influence of side-chain modifications on the self-assembly of Fmoc-amino acid derivatives is presented in the table below.
| Compound | Side-Chain Modification | Observed Influence on Self-Assembly and Hydrogelation | Reference |
| Fmoc-dipeptides with α-methyl-L-phenylalanine | Introduction of a methyl group on the α-carbon | Marked influence on the morphology of supramolecular nanostructures and hydrogel formation ability. | researchgate.net |
| Halogenated Fmoc-phenylalanine derivatives | Introduction of halogen atoms (F, Cl, Br) at different positions on the phenyl ring | Dramatically enhances self-assembly into amyloid-like fibrils and promotes hydrogelation. The position and nature of the halogen tune the self-assembly rate and rheological properties. | rsc.org |
| Fmoc-γ-phenylalanine | Two extra methylene units in the backbone | Forms a hydrogel with exceptional mechanical and thermal stability. | nih.gov |
| Fmoc-homophenylalanine | One extra methylene unit in the side chain | Forms hydrogels in phosphate buffer at pH 7.0. | nih.gov |
Characterization of Self-Assembled Materials for Potential Research Applications in Biomaterials Science
The self-assembled hydrogels derived from Fmoc-amino acids and their analogues are of significant interest for a wide range of research applications in biomaterials science, primarily due to their biocompatibility and tunable properties. nih.govmdpi.com These materials can mimic the extracellular matrix, providing a three-dimensional scaffold that can support cell adhesion, proliferation, and differentiation. nih.gov
Potential research applications for hydrogels based on this compound and its analogues include:
Tissue Engineering: The porous and hydrated nature of these hydrogels makes them suitable scaffolds for tissue regeneration. By tuning the mechanical properties of the hydrogel to match those of the target tissue, it is possible to create an environment that promotes the growth of new tissue. nih.govmdpi.com
Drug Delivery: The nanofibrillar network of the hydrogel can be used to encapsulate and control the release of therapeutic agents. The release kinetics can be tuned by altering the density of the network and the interactions between the drug and the hydrogel matrix.
Cell Culture: These hydrogels can serve as a synthetic alternative to animal-derived matrices for three-dimensional cell culture, providing a more defined and reproducible environment for studying cell behavior. nih.gov
Antimicrobial Materials: Some Fmoc-amino acid-based hydrogels have been shown to possess inherent antimicrobial activity, making them promising candidates for the development of new materials for wound healing and prevention of infections. nih.gov
The characterization of these materials typically involves a combination of microscopy techniques (e.g., transmission electron microscopy, scanning electron microscopy, and atomic force microscopy) to visualize the nanofibrillar morphology, spectroscopy techniques (e.g., circular dichroism and Fourier-transform infrared spectroscopy) to probe the secondary structure of the self-assembled peptides, and rheology to measure the mechanical properties of the hydrogel. nih.gov
Analytical Methodologies for Characterization and Purity Assessment in Academic Research
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
HPLC is a cornerstone technique for the analysis of Fmoc-protected amino acids due to its high resolution, sensitivity, and speed. dss.go.th It is extensively used to monitor reaction progress during synthesis, purify the final product, and assess its purity.
Development of Pre-column Derivatization Methods (e.g., Fmoc-Cl, OPA) for Amino Acid Profiling
While Fmoc-4-methyl-L-homophenylalanine is already derivatized with the UV-active Fmoc group, the analysis of the precursor amino acid, 4-methyl-L-homophenylalanine, or its presence in complex biological matrices often requires pre-column derivatization to enhance detection. jasco-global.com The two most common derivatization reagents for amino acids are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and o-phthaldialdehyde (OPA). nih.govchem-soc.si
Fmoc-Cl Derivatization: This reagent reacts with both primary and secondary amino groups to yield highly fluorescent and UV-absorbent derivatives. nih.gov The reaction is typically carried out in a borate (B1201080) buffer at a slightly alkaline pH. researchgate.net The resulting Fmoc-amino acids are stable and can be readily analyzed by reversed-phase HPLC. nih.gov This method is particularly useful for quantifying the total amino acid content after peptide hydrolysis or for profiling amino acids in a sample. spkx.net.cn The derivatization process can be automated, which significantly improves reproducibility and accuracy. axionlabs.com
OPA Derivatization: OPA reacts specifically with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov This method is very sensitive but the resulting derivatives can be unstable, often necessitating automated online derivatization. nih.gov A key limitation is that OPA does not react with secondary amino acids like proline. chem-soc.si To overcome this, a combined OPA and Fmoc-Cl derivatization is often employed, where OPA derivatizes primary amino acids first, followed by Fmoc-Cl for the secondary ones. dss.go.thchem-soc.si
The choice between these methods depends on the specific requirements of the analysis, such as the desired sensitivity and the types of amino acids to be quantified. nih.gov
Optimization of Chromatographic Separation for this compound and its Derivatives
The separation of this compound from starting materials, by-products, and other amino acid derivatives is critical for obtaining a pure compound. Reversed-phase HPLC (RP-HPLC) is the most common method for this purpose. oup.com
Optimization of the separation involves several key parameters:
Stationary Phase: C18 (octadecylsilane) columns are widely used for the separation of Fmoc-amino acids due to their hydrophobic nature which interacts well with the nonpolar Fmoc group and the phenyl ring of the amino acid. nih.govgoogle.com
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile. google.comnih.gov The gradient starts with a lower concentration of the organic solvent and gradually increases, allowing for the elution of compounds with varying polarities.
pH: The pH of the aqueous buffer can significantly influence the retention time and peak shape by altering the ionization state of the carboxylic acid group of the amino acid. nih.govoup.com For Fmoc-amino acids, a pH in the range of 3-7 is commonly used. oup.com
Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, thereby influencing resolution and analysis time. oup.com
| Parameter | Condition | Rationale/Effect |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of hydrophobic Fmoc derivatives. google.com |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM Sodium Acetate, pH 7.2) | Controls pH and ionic strength, affecting analyte ionization and retention. dss.go.th |
| Mobile Phase B | Acetonitrile | Organic modifier that elutes analytes from the column. nih.gov |
| Gradient Elution | Increasing percentage of Mobile Phase B over time | Allows for the separation of compounds with a wide range of polarities in a single run. oup.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV at 262 nm or Fluorescence (Ex: 260 nm, Em: 310 nm) | The Fmoc group has strong UV absorbance and fluorescence, enabling sensitive detection. nih.gov |
| Column Temperature | 25-45 °C | Can improve peak shape and reduce analysis time. conicet.gov.ar |
Quantitative Methodologies for Research Sample Analysis
For quantitative analysis of this compound in research samples, HPLC methods must be properly validated. This typically involves the use of either an external or internal standard method. dss.go.th
External Standard Method: A calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on this curve.
Internal Standard Method: A known amount of a non-interfering compound (the internal standard) is added to both the calibration standards and the unknown samples. dss.go.th The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the analyte concentration to create the calibration curve. This method is advantageous as it corrects for variations in injection volume and potential sample loss during preparation. dss.go.th For the analysis of a mixture of amino acids, compounds like norvaline and sarcosine (B1681465) are often used as internal standards for primary and secondary amino acids, respectively. dss.go.th
Method validation includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For Fmoc-amino acids, excellent linearity (with r² > 0.999) is often achieved. nih.gov The LOQ for many Fmoc-amino acids can be in the low picomole range, demonstrating the high sensitivity of the method. nih.gov
| Amino Acid Derivative | Linearity (r²) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| Fmoc-Glycine | > 0.999 | 2.5 pmol | nih.govnih.gov |
| Fmoc-Valine | > 0.999 | 2.5 pmol | nih.govnih.gov |
| Fmoc-Phenylalanine | > 0.999 | ~1 pmol | nih.govnih.gov |
| Fmoc-Tyrosine | > 0.999 | 5 pmol | nih.govnih.gov |
Spectroscopic Techniques for Structural Elucidation and Confirmation
While HPLC is excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural confirmation of this compound.
Applications of Mass Spectrometry (MS) in Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry is a powerful tool for verifying the molecular weight of the synthesized compound and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS) for the analysis of Fmoc-amino acids. nih.gov
Molecular Weight Verification: High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, allowing for the confirmation of the elemental composition. For this compound (C₂₆H₂₅NO₄), the expected monoisotopic mass is 415.1783 g/mol . ESI-MS would typically detect the protonated molecule [M+H]⁺ at m/z 416.1856 or the deprotonated molecule [M-H]⁻ at m/z 414.1712.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. For Fmoc-protected amino acids, characteristic fragmentation pathways are observed. The cleavage of the amide bond and the loss of the Fmoc group are common fragmentation events. nih.gov The fragmentation of the Fmoc group itself can also be observed.
| Predicted m/z | Fragment Ion | Description |
|---|---|---|
| 398.17 | [M+H - H₂O]⁺ | Loss of water |
| 372.18 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid |
| 222.09 | [Fmoc-NH-CH]⁺ fragment | Fragment containing the Fmoc group and the alpha-carbon |
| 194.18 | [M+H - Fmoc]⁺ | Loss of the Fmoc group, leaving the protonated amino acid |
| 179.08 | [Fluorenyl]⁺ fragment | Characteristic fragment from the Fmoc protecting group |
Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the presence of all expected functional groups and to determine their connectivity.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, distinct signals would be expected for the aromatic protons of the Fmoc group and the 4-methylphenyl group, the methyl protons, the aliphatic protons of the homophenylalanine side chain, and the α-proton. The chemical shift and coupling pattern of the α-proton are particularly important for confirming the structure.
¹³C NMR: The ¹³C NMR spectrum shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons would all be consistent with the proposed structure.
Advanced Techniques for Impurity Profiling and Quality Control of Fmoc-Protected Amino Acid Building Blocks
The quality of building blocks used in solid-phase peptide synthesis (SPPS) is paramount to achieving high-purity peptides in good yield. merck-lifescience.com.twiris-biotech.de For specialized, non-proteinogenic amino acids like this compound, rigorous characterization and purity assessment are critical. The presence of even minor impurities in the starting Fmoc-amino acid can lead to the formation of deletion or insertion sequences, truncated peptides, and other side-products that complicate purification and compromise the integrity of the final peptide. ajpamc.comsigmaaldrich.com Therefore, advanced analytical methodologies are employed to establish a comprehensive impurity profile and ensure the highest quality control for these essential reagents.
Predictable impurities in Fmoc-amino acids often stem from the synthesis process itself, particularly during the attachment of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. sigmaaldrich.commerckmillipore.com Side reactions can lead to the formation of several common impurities that can be difficult to detect and remove. High-quality, pure Fmoc amino acids are essential for obtaining higher yields, simplifying peptide purification, and ensuring a more consistent impurity profile in crude peptides. altabioscience.com
Common Impurities and Their Origins
The primary impurities found in Fmoc-amino acid preparations are generally predictable and arise from specific side reactions during the manufacturing process. sigmaaldrich.com Understanding the source of these impurities is key to developing methods for their detection and control.
| Impurity Type | Origin | Potential Impact on Peptide Synthesis |
| Free Amino Acid | Incomplete reaction of the amino acid with the Fmoc-reagent. sigmaaldrich.com | Leads to the insertion of multiple copies of the target amino acid into the peptide chain. Can also promote the autocatalytic cleavage of the Fmoc group during storage. sigmaaldrich.com |
| Dipeptide Impurities | Reaction of the activated Fmoc reagent with the already formed Fmoc-amino acid. sigmaaldrich.commerckmillipore.com | Causes double insertion of the target amino acid during synthesis. sigmaaldrich.com |
| β-Alanyl Impurities | Result from the rearrangement of the Fmoc-OSu reagent used for introducing the Fmoc group. sigmaaldrich.com | Leads to the insertion of a β-alanine residue instead of, or in addition to, the intended amino acid. merckmillipore.com |
| D-Enantiomer | Racemization during the synthesis or derivatization process. | Incorporation of the incorrect enantiomer, affecting the structure, function, and biological activity of the final peptide. |
| Acetic Acid | Contamination from solvents or reagents used during synthesis and purification. merck-lifescience.com.tw | Acts as a capping agent, causing chain termination and resulting in truncated peptide sequences. It is difficult to detect by HPLC and requires specific analytical methods. merck-lifescience.com.tw |
Advanced Analytical Techniques for Quality Control
To ensure the purity of this compound, academic research relies on a suite of sophisticated analytical techniques. These methods are designed to separate, identify, and quantify the main compound and any potential impurities with high sensitivity and accuracy.
Gas Chromatography (GC) is another powerful tool, particularly for quantifying impurities that are not easily detected by HPLC. merckmillipore.com For instance, a quantitative GC-based assay is employed to determine the content of free amino acids, a critical parameter for storage stability and synthesis quality. merck-lifescience.com.twmerckmillipore.com Similarly, specialized GC methods have been developed to detect and quantify trace amounts of acetic acid, a contaminant that can have a dramatic effect on synthesis efficiency. merck-lifescience.com.tw
Enantiomeric purity is another critical quality attribute. The biological function of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids. Chiral chromatography techniques, either HPLC or GC with chiral stationary phases, are used to separate and quantify the D-enantiomer from the desired L-enantiomer. nih.govtiscali.cz For high-quality building blocks, the enantiomeric purity is often required to be ≥99.8%. merck-lifescience.com.twiris-biotech.demerckmillipore.com
The following table summarizes the key analytical methods used in the quality control of Fmoc-protected amino acids.
| Analytical Technique | Parameter Measured | Typical Specification for High-Purity Grade |
| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity | ≥ 99.0% merck-lifescience.com.twmerckmillipore.com |
| Chiral Chromatography (HPLC/GC) | Enantiomeric Purity | ≥ 99.8% (≤ 0.2% D-enantiomer) iris-biotech.demerckmillipore.com |
| Gas Chromatography (GC) | Free Amino Acid Content | ≤ 0.2% iris-biotech.demerckmillipore.com |
| Specialized GC Method | Acetate Content | ≤ 0.02% merck-lifescience.com.tw |
| HPLC with standards | Dipeptide & β-Alanyl Impurities | Each specified to ≤ 0.1% merck-lifescience.com.tw |
By employing this multi-faceted analytical approach, researchers can have confidence in the integrity of the this compound building block. altabioscience.com This rigorous quality control is fundamental to minimizing synthesis failures, ensuring the reproducibility of research findings, and ultimately producing high-purity peptides for further study. merck-lifescience.com.twajpamc.com
Future Research Directions and Translational Perspectives Pre Clinical Focus
Development of Next-Generation Molecular Probes Incorporating Fmoc-4-methyl-L-homophenylalanine for Biological Systems
The intrinsic fluorescence of the Fmoc group provides a foundation for developing molecular probes. This property is already utilized to monitor deprotection during solid-phase peptide synthesis (SPPS) nih.govscielo.org.mx. The incorporation of this compound into peptides can be harnessed to create sophisticated molecular probes for studying biological systems. The specific structure of this amino acid can influence the probe's interaction with its environment and target molecules.
Future research can focus on designing peptide-based probes where this compound serves a dual role. The Fmoc group acts as a fluorophore, while the 4-methyl-L-homophenylalanine residue modulates the probe's binding affinity and specificity to target proteins or cellular structures. For instance, self-assembled nanomaterials from Fmoc-diphenylalanine have been investigated as biosensors for detecting amyloid fibrils nih.gov. Similarly, probes containing this compound could be developed to target specific protein-protein interactions (PPIs), with the methyl and extended phenyl groups contributing to the binding energetics. Furthermore, attaching other labels, such as FITC, to peptides containing this amino acid could enable studies on cellular uptake and distribution, as has been demonstrated with other peptides nih.gov.
Exploration of this compound in Advanced Biomaterial Scaffolds for Tissue Engineering Research
Fmoc-protected amino acids and short peptides are well-regarded for their ability to self-assemble into hydrogels, which are promising scaffolds for tissue engineering and drug delivery nih.govresearchgate.netnih.gov. Research has shown that Fmoc-derivatives of unnatural amino acids, including homophenylalanine, can form hydrogels with potential as injectable biomaterials nih.gov. The resulting gels can be biocompatible and may possess inherent antimicrobial properties nih.gov.
The incorporation of this compound into these systems offers a strategy to fine-tune the properties of the resulting biomaterials. The addition of a methyl group can influence the intermolecular packing and self-assembly behavior, potentially altering the mechanical stiffness, porosity, and stability of the hydrogel network researchgate.net. Studies on similar Fmoc-dipeptides have demonstrated that the resulting hydrogels can be transparent and mechanically tunable, making them suitable for various deposition procedures like extrusion and electrospinning nih.gov. Future work could involve creating scaffolds where the material is formed directly around living cells, a possibility suggested by the narrow water cavity dimensions observed in some Fmoc-dipeptide hydrogels nih.gov. By combining this compound with bioactive sequences, such as the RGD peptide that promotes cell adhesion, researchers could develop advanced, functional scaffolds for specific tissue engineering applications researchgate.net.
Computational Chemistry and In Silico Modeling for Predicting Peptide Conformations and Interactions
Computational tools are indispensable for modern peptide research, allowing for the prediction of structure, stability, and interactions with biological targets nih.gov. In silico methods like molecular docking, molecular dynamics (MD) simulations, and virtual screening are critical for designing and optimizing peptides that can modulate protein-protein interactions nih.gov. These techniques can be applied to peptides incorporating this compound to accelerate their development for therapeutic and research applications.
Homology modeling can predict the three-dimensional structure of a peptide containing this unnatural amino acid, which is the first step for further computational analysis nih.gov. Subsequently, molecular docking and MD simulations can be used to model the binding of the peptide to its target protein, revealing key interactions at the atomic level and calculating binding free energy nih.govnih.gov. This approach allows researchers to understand how the specific features of this compound—the extended side chain and the methyl group—contribute to the peptide's conformation and binding affinity. Such computational insights can guide the rational design of peptidomimetics with enhanced potency and selectivity acs.org.
Table 1: Overview of In Silico Methods for Peptide Analysis
| Method | Description | Application for this compound Peptides |
|---|---|---|
| Homology Modeling | Predicts the 3D structure of a peptide based on the known structure of a homologous template. nih.gov | Generate initial 3D models of peptides containing the unnatural amino acid when experimental structures are unavailable. |
| Molecular Docking | Predicts the preferred orientation of a peptide when bound to a target protein to form a stable complex. nih.gov | Screen potential binding poses and identify key interactions between the peptide and its biological target. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, providing insight into the flexibility and stability of the peptide-protein complex. nih.govnih.gov | Assess the conformational stability of the peptide and the dynamic behavior of its complex with a target receptor. |
| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. nih.gov | Identify promising peptide sequences incorporating this compound from a virtual library for further experimental testing. |
| Protein-Protein Interaction (PPI) Targeting | Utilizes algorithms to scrutinize PPI interfaces to design interfering peptides. nih.gov | Design peptides that can specifically disrupt disease-relevant PPIs by leveraging the unique structure of the amino acid. |
Challenges and Innovations in the Scaled-Up Synthesis of Complex Non-Natural Amino Acids for Research Translation
Traditional synthesis often involves the preliminary creation of the Fmoc-protected amino acid, which is then incorporated into a peptide via solid-phase peptide synthesis (SPPS) nih.gov. Key challenges in the chemical synthesis of unnatural amino acids include the use of hazardous reagents, harsh reaction conditions, and difficulties in achieving enantiopure products researchgate.net. The industrial-scale production of such compounds requires robust and efficient synthetic routes to ensure high purity and cost-effectiveness nih.gov.
To address these limitations, innovative synthetic strategies are being developed. These include:
Late-Stage Functionalization (LSF): This approach involves modifying a peptide after it has been fully or partially assembled on a solid support, providing a flexible way to introduce diverse functionalities nih.gov.
Novel Catalytic Methods: The development of new catalytic systems, such as metallaphotoredox catalysis, offers efficient and versatile pathways to a wide array of optically pure unnatural amino acids from simple precursors like serine princeton.edu.
Optimized Synthetic Procedures: Ongoing research focuses on improving existing methods by enhancing atom economy, reducing the use of hazardous reagents, and simplifying workup procedures to facilitate easier and more scalable synthesis researchgate.net.
Flow Chemistry: For certain reactions, transitioning from batch to flow chemistry can improve scalability, reduce reaction times, and enhance safety and control over the synthetic process princeton.edu.
These innovations are crucial for making complex building blocks like this compound more accessible, thereby accelerating their translation from basic research to pre-clinical development.
| Process & Safety | Use of hazardous reagents and harsh conditions in some chemical synthesis methods. researchgate.net | Adoption of greener chemistry principles, simplified workups, and flow chemistry technologies. researchgate.netprinceton.edu |
Integration of this compound in Multi-Component Research Systems
The true potential of this compound may be realized when it is integrated into complex, multi-component systems designed for specific research purposes. Rather than being used in isolation, it can be combined with other molecular entities to create synergistic effects and novel functionalities.
One promising avenue is the co-assembly of this compound with other Fmoc-amino acids or peptides. This approach can create blended hydrogels with tunable morphological, rheological, and structural characteristics, potentially leading to biomaterials with superior performance for specific applications nih.gov. For example, co-assembling it with a charged amino acid like Fmoc-L-lysine could modulate the material's interaction with cells and biomolecules nih.gov.
Another strategy involves its incorporation into peptides that feature distinct functional domains. A peptide could be designed with a sequence containing this compound for structural or binding purposes, linked to a separate domain for cell targeting (e.g., an RGD motif) or as a carrier for a therapeutic agent researchgate.net. The use of the Fmoc protecting group also facilitates bioconjugation, allowing the resulting peptide to be attached to other biomolecules or surfaces to create highly functionalized systems for targeted therapies or advanced diagnostics chemimpex.com. The versatility of this unnatural amino acid makes it a valuable component for building the next generation of complex research tools and pre-clinical candidates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Fmoc-4-methyl-L-homophenylalanine in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis involves coupling this compound to a resin-bound peptide using carbodiimide activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) in DMF. Maintain a pH >7 (using N,N-diisopropylethylamine) to prevent Fmoc-deprotection while ensuring efficient amide bond formation. Post-coupling, the Fmoc group is removed with 20% piperidine in DMF. Reaction progress is monitored via Kaiser test or LC-MS .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer : Purity is assessed via reversed-phase HPLC (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% TFA), targeting ≥98% purity. Structural confirmation employs ¹H-NMR (in DMSO-d₆ or CDCl₃) to verify methyl group integration (δ ~1.3–1.5 ppm) and aromatic protons (δ ~7.1–7.3 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight (C₂₅H₂₃NO₄, [M+H]⁺ = 402.17) .
Q. What solvent systems are compatible with this compound during peptide elongation?
- Methodological Answer : DMF is preferred for solubility and resin swelling. For hydrophobic peptides, mixtures with DCM (dichloromethane) or NMP (N-methylpyrrolidone) improve coupling efficiency. Avoid THF or ethers due to poor solubility. Pre-activation of the amino acid (10 min in DMF with EDC/HOBt) minimizes racemization .
Advanced Research Questions
Q. How does the 4-methyl substituent influence the steric and electronic properties of this compound in peptide design?
- Methodological Answer : The 4-methyl group increases steric bulk, reducing conformational flexibility in peptide backbones. This enhances resistance to proteolysis and stabilizes β-sheet structures. Electronic effects are minimal, but hydrophobicity improves membrane permeability in cell-penetrating peptides. Comparative circular dichroism (CD) and MD simulations quantify structural impacts .
Q. What strategies resolve enantiomeric impurities in this compound synthesis?
- Methodological Answer : Enantioseparation uses chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/ethanol mobile phases. Alternatively, enzymatic resolution with subtilisin selectively hydrolyzes D-isomers. Racemization during SPPS is minimized by avoiding excessive base (e.g., >10% DIEA) and high temperatures .
Q. How does this compound contribute to supramolecular hydrogel formation?
- Methodological Answer : The methyl group enhances π-π stacking of aromatic rings and hydrophobic interactions, promoting self-assembly into β-sheet fibrils. Gelation is pH-dependent: at pH 7–8, deprotonated carboxylates reduce solubility, triggering fibril formation. Rheology and TEM validate gel stiffness (~1–10 kPa) and nanostructure .
Q. What are the stability limits of this compound under microwave-assisted peptide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
